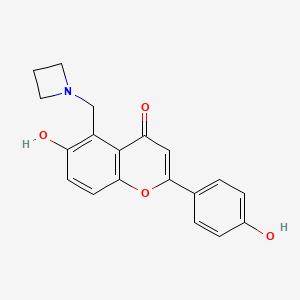
Progesterone-13c2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Progesterone-13c2 is a labeled form of progesterone, a steroid hormone involved in the female reproductive system. The “13c2” label indicates that two carbon atoms in the progesterone molecule are replaced with the carbon-13 isotope. This labeling is useful in various scientific studies, particularly in tracing and quantifying the hormone in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
Progesterone-13c2 is synthesized through isotope labeling techniques. The process typically involves the incorporation of carbon-13 labeled precursors into the progesterone synthesis pathway. One common method is the use of labeled cholesterol or pregnenolone as starting materials, which are then converted into progesterone through a series of enzymatic reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled precursors. The process includes:
Extraction and Purification: The labeled precursors are extracted and purified to ensure high isotopic purity.
Chemical Synthesis: The purified precursors undergo chemical synthesis to form this compound.
Quality Control: The final product is subjected to rigorous quality control to confirm the isotopic labeling and purity.
Chemical Reactions Analysis
Types of Reactions
Progesterone-13c2 undergoes various chemical reactions, including:
Oxidation: Conversion of progesterone to hydroxyprogesterone.
Reduction: Reduction of the keto group to form dihydroprogesterone.
Substitution: Substitution reactions involving the functional groups on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but often involve catalysts and specific solvents.
Major Products
Hydroxyprogesterone: Formed through oxidation.
Dihydroprogesterone: Formed through reduction.
Various substituted progesterones: Formed through substitution reactions.
Scientific Research Applications
Progesterone-13c2 has numerous applications in scientific research:
Chemistry: Used in studies involving steroid synthesis and metabolism.
Biology: Helps in tracing the metabolic pathways of progesterone in biological systems.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of progesterone-based drugs.
Industry: Employed in the development of new steroid-based pharmaceuticals.
Mechanism of Action
Progesterone-13c2 exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that regulate various physiological processes, including the menstrual cycle and pregnancy. The molecular targets include nuclear receptors that modulate the transcription of specific genes involved in reproductive functions.
Comparison with Similar Compounds
Similar Compounds
Progesterone: The non-labeled form of the hormone.
Hydroxyprogesterone: A hydroxylated derivative of progesterone.
Dihydroprogesterone: A reduced form of progesterone.
Uniqueness
Progesterone-13c2 is unique due to its isotopic labeling, which allows for precise tracking and quantification in scientific studies. This makes it particularly valuable in research settings where understanding the detailed metabolic pathways and pharmacokinetics of progesterone is crucial.
Properties
Molecular Formula |
C21H30O2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1/i12+1,15+1 |
InChI Key |
RJKFOVLPORLFTN-PIWOXAIRSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=[13CH][13C](=O)CC[C@]34C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-N-butyl-6-[[4-[(dimethylamino)methyl]phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B15141678.png)



![N-[9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15141714.png)
![1-Amino-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea](/img/structure/B15141720.png)


![[DAla2] Dynorphin A (1-9) (porcine)](/img/structure/B15141729.png)


